An In-Depth Technical Guide to N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
An In-Depth Technical Guide to N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide, a substituted aromatic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document, based on established chemical principles and data from structurally related molecules, offers a comprehensive resource covering its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, expected analytical characterization, and potential biological significance. The guide is intended to serve as a foundational document for researchers and drug development professionals interested in the synthesis and evaluation of novel substituted benzaldehydes.
Introduction and Chemical Identity
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a multifaceted aromatic compound featuring a unique combination of functional groups: a difluoro-substituted phenyl ring, an acetamide moiety, a methoxy group, and a formyl (aldehyde) group. This intricate arrangement of substituents suggests a rich chemical reactivity and potential for diverse biological interactions. The presence of fluorine atoms can significantly influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability. The aldehyde and acetamide functionalities provide key points for further chemical modifications and potential interactions with biological targets.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide | [1] |
| CAS Number | 1785565-02-7, 1780540-65-9 | [1] |
| Molecular Formula | C₁₀H₉F₂NO₃ | [1] |
| Molecular Weight | 229.18 g/mol | Calculated |
| Canonical SMILES | CC(=O)NC1=C(C(=C(C=C1F)C=O)F)OC | [1] |
| InChI Key | BIUFEULZYRSSDX-UHFFFAOYSA-N | [1] |
Proposed Synthetic Route and Rationale
Diagram 1: Proposed Synthesis Workflow
Caption: A proposed two-step synthesis of the target compound.
Step 1: N-Acetylation of 2,4-Difluoro-6-methoxyaniline
The initial step involves the protection of the amino group of 2,4-difluoro-6-methoxyaniline as an acetamide. This is a standard and high-yielding reaction that serves two primary purposes:
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Amine Protection: The acetamide group is a robust protecting group for the aniline nitrogen, preventing its interference in the subsequent electrophilic formylation step.
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Directing Group: The acetamido group is an ortho-, para-director in electrophilic aromatic substitution. In this case, it will help direct the incoming formyl group to the desired position.
Step 2: Ortho-Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[2][3][4][5] The acetamido and methoxy groups are both activating and will direct the electrophilic substitution to the positions ortho and para to them. In the case of N-(2,4-difluoro-6-methoxyphenyl)acetamide, the position ortho to the methoxy group and meta to the acetamido group (C3) is the most sterically accessible and electronically favorable site for formylation. The Vilsmeier reagent, typically a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is the electrophile in this reaction.[4]
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline and may require optimization.
Materials and Reagents
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2,4-Difluoro-6-methoxyaniline
-
Acetic anhydride or Acetyl chloride
-
Glacial acetic acid or Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware and equipment
Step-by-Step Procedure
Step 1: Synthesis of N-(2,4-difluoro-6-methoxyphenyl)acetamide
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoro-6-methoxyaniline (1 equivalent) in glacial acetic acid or an anhydrous aprotic solvent like DCM.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the stirred solution. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
If using glacial acetic acid, pour the reaction mixture into ice-water to precipitate the product. If using DCM, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,4-difluoro-6-methoxyphenyl)acetamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Step 2: Synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (Vilsmeier-Haack Formylation)
-
In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents) and cool it to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2-1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve N-(2,4-difluoro-6-methoxyphenyl)acetamide (1 equivalent) from Step 1 in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt.
-
Stir the mixture until the ice has melted completely and the product precipitates.
-
Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Analytical Characterization (Expected)
While specific spectral data for N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is not available, the expected characteristics can be inferred from its structure and data for analogous compounds.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the acetamido methyl protons (around δ 2.2 ppm).- A singlet for the methoxy protons (around δ 3.9 ppm).- A doublet or triplet for the aromatic proton due to coupling with adjacent fluorine atoms.- A singlet for the formyl proton (aldehyde) at a downfield chemical shift (around δ 10.0 ppm).- A broad singlet for the N-H proton of the acetamide. |
| ¹³C NMR | - A signal for the acetamido methyl carbon.- A signal for the methoxy carbon.- Signals for the aromatic carbons, with characteristic C-F couplings.- A signal for the acetamido carbonyl carbon.- A downfield signal for the formyl carbon (aldehyde). |
| IR (Infrared) Spectroscopy | - A broad N-H stretching band for the secondary amide (around 3300 cm⁻¹).- A sharp C=O stretching band for the aldehyde (around 1690 cm⁻¹).- A strong C=O stretching band for the amide (around 1660 cm⁻¹).- C-F stretching bands in the fingerprint region. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (229.18 g/mol ).- Characteristic fragmentation patterns, including the loss of an acetyl group. |
Potential Applications in Drug Discovery and Development
Substituted acetamides are a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7][8][9] The unique combination of functional groups in N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide makes it an interesting candidate for several therapeutic areas.
-
Enzyme Inhibition: The acetamide moiety can participate in hydrogen bonding interactions with the active sites of enzymes.[6] The overall electronic and steric profile of the molecule could be tailored for specific enzyme targets.
-
Anticancer and Anti-inflammatory Activity: Many substituted benzaldehydes and their derivatives have demonstrated cytotoxic effects on cancer cell lines and anti-inflammatory properties.[10][11] The formyl group is a key pharmacophore in some of these activities.
-
Precursor for Heterocyclic Synthesis: The ortho-formyl and acetamido groups provide reactive handles for the synthesis of various heterocyclic ring systems, which are of significant interest in drug discovery.
Diagram 2: Potential Mechanistic Pathway
Caption: A diagram illustrating potential modes of biological action.
Conclusion
N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a synthetically accessible compound with a rich chemical architecture that holds promise for applications in medicinal chemistry. This technical guide provides a comprehensive, albeit partially theoretical, foundation for researchers interested in this molecule. The proposed synthetic route is based on reliable and well-documented chemical reactions. The expected analytical data provides a benchmark for the characterization of the synthesized compound. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.
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